2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide
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Overview
Description
2,3-Dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide is an organic compound with a complex structure that includes chloro, ethylsulfonyl, and N-methylbenzenecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide typically involves multiple steps. One common method starts with the preparation of 2,3-dichloro-4-(ethylsulfonyl)benzenecarboxylic acid. This intermediate can be synthesized by reacting 2,3-dichlorobenzoic acid with ethylsulfonyl chloride in the presence of a base such as pyridine .
The next step involves the conversion of the carboxylic acid group to an amide group. This can be achieved by reacting the intermediate with N-methylamine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro groups can be reduced to form the corresponding dechlorinated compounds.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild heating conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated compounds.
Substitution: Compounds with new functional groups replacing the chloro groups.
Scientific Research Applications
2,3-Dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide involves its interaction with specific molecular targets. The chloro and ethylsulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The N-methylbenzenecarboxamide moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-4-(ethylsulfonyl)benzenecarboxylic acid
- 2,3-Dichloro-4-(methylsulfonyl)benzenecarboxamide
- 2,5-Dichloro-4-(ethylsulfonyl)benzenecarboxamide
Uniqueness
2,3-Dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide is unique due to the presence of both ethylsulfonyl and N-methylbenzenecarboxamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dichloro-4-ethylsulfonyl-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3S/c1-3-17(15,16)7-5-4-6(10(14)13-2)8(11)9(7)12/h4-5H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHDCDNNYRXYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821064 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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